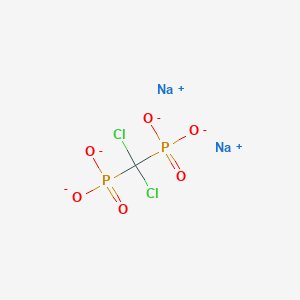
Clodronate disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Clodronate disodium, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. This compound is also employed in the management of hypercalcemia of malignancy, osteolysis, and multiple myeloma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of clodronate disodium involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain high-purity this compound suitable for pharmaceutical use .
化学反応の分析
Types of Reactions: Clodronate disodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its biological activity and therapeutic applications .
Common Reagents and Conditions:
Hydrolysis: Typically involves water and acidic or basic conditions.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which retain the bisphosphonate structure essential for the compound’s activity .
科学的研究の応用
Treatment of Osteometabolic Disorders
Clodronate disodium is widely recognized for its effectiveness in treating conditions characterized by excessive bone resorption, such as:
- Paget’s Disease : Clodronate has been effective in reducing bone turnover and alleviating symptoms associated with Paget's disease.
- Hypercalcemia of Malignancy : It helps manage elevated calcium levels in patients with cancer.
- Osteolytic Bone Metastases : Clodronate is utilized to mitigate bone loss and reduce skeletal-related events in cancer patients.
Case Study: Efficacy in Osteoporosis
A randomized controlled trial demonstrated that clodronate administered at a dose of 800 mg/day orally significantly increased lumbar and femoral bone mineral density (BMD) compared to placebo in postmenopausal women, highlighting its potential in osteoporosis management .
Prevention of Bone Loss
This compound has shown promise in preventing bone loss in various populations:
- Postmenopausal Women : Studies indicate that clodronate can prevent bone loss associated with menopause, thereby reducing fracture risk .
- Corticosteroid-Induced Osteoporosis : In patients receiving corticosteroids, clodronate has been effective in maintaining BMD, preventing the typical decrease associated with steroid therapy .
Table 1: Summary of Clodronate Efficacy Studies
Anti-inflammatory and Analgesic Effects
Emerging evidence suggests that clodronate possesses anti-inflammatory properties, making it useful for conditions such as:
- Complex Regional Pain Syndrome (CRPS) : Clodronate has been explored for its analgesic effects in CRPS, providing symptomatic relief .
- Osteoarthritis and Rheumatoid Arthritis : Clinical trials have indicated that clodronate may reduce pain and improve function in patients suffering from these conditions .
Pharmacokinetics and Administration Routes
The pharmacokinetics of this compound have been studied extensively, revealing important insights into its absorption and efficacy:
- Intramuscular Administration : A study on juvenile sheep indicated that intramuscular administration of clodronate resulted in a peak plasma concentration (C_max) within 0.5 hours, with a half-life (t_1/2) of approximately 21.2 hours .
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| C_max | 5,596 ng/mL |
| T_max | 0.5 hours |
| Half-life (t_1/2) | 21.2 hours |
Clinical Trials and Future Directions
Current clinical trials are exploring the use of this compound beyond traditional applications. Notably:
作用機序
Clodronate disodium exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite crystals in bone, preventing their dissolution and thereby reducing bone turnover. This action is mediated through the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for osteoclast function .
類似化合物との比較
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison: Clodronate disodium is unique among bisphosphonates due to its non-nitrogenous structure, which differentiates it from newer generations like zoledronic acid and ibandronic acid. While nitrogen-containing bisphosphonates are more potent, this compound is preferred in certain clinical scenarios due to its specific pharmacokinetic and safety profile .
特性
CAS番号 |
22560-50-5 |
|---|---|
分子式 |
CH4Cl2NaO6P2 |
分子量 |
267.88 g/mol |
IUPAC名 |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |
InChI |
InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9); |
InChIキー |
BABBUYLLEOIZKQ-UHFFFAOYSA-N |
SMILES |
C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
正規SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na] |
Key on ui other cas no. |
22560-50-5 |
ピクトグラム |
Health Hazard; Environmental Hazard |
関連するCAS |
29329-69-9 |
同義語 |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















